2-Nitrophenyl 4-tert-butylbenzoate
Description
2-Nitrophenyl 4-tert-butylbenzoate is an aromatic ester comprising a 4-tert-butylbenzoic acid moiety esterified with 2-nitrophenol. The tert-butyl group confers steric bulk and lipophilicity, while the nitro group at the ortho position on the phenyl ring may influence electronic properties and reactivity.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2-nitrophenyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)13-10-8-12(9-11-13)16(19)22-15-7-5-4-6-14(15)18(20)21/h4-11H,1-3H3 |
InChI Key |
DMDLGFIMONYWLV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Reactivity
- 2-Nitrophenyl 4-tert-butylbenzoate (Ester): Functional Group: Ester (–COO–). Reactivity: Esters are prone to hydrolysis under acidic or basic conditions, yielding 4-tert-butylbenzoic acid and 2-nitrophenol. The tert-butyl group may slow hydrolysis due to steric hindrance. Applications: Potential use as a derivatization agent for carboxylic acids or as an internal standard if isotopically labeled.
2-Nitrophenyl-oxamic acid hydrazide (NPOAH, Hydrazide) :
(2-Nitrophenyl)methylene-semicarbazide (NPSEM, Semicarbazide) :
Substituent Effects
tert-Butyl Group (this compound) :
- Enhances lipophilicity, reducing water solubility compared to polar analogs like NPSEM or NPAGN.
- Steric hindrance may limit interactions in enzyme-linked assays.
- Morpholinomethyl Group (NPAMOZ): Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility.
Dinitrosalicylic Group (NPDNSAH) :
- Strong electron-withdrawing effects increase acidity and reactivity toward nucleophiles.
Analytical Performance
*Calculated based on structural formulas.
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